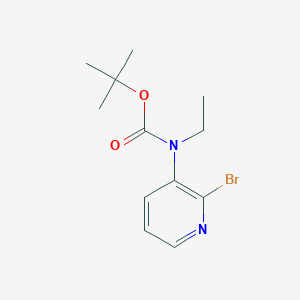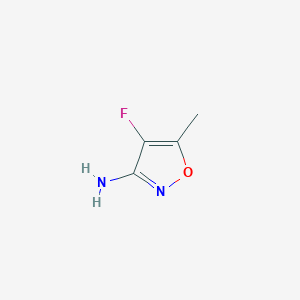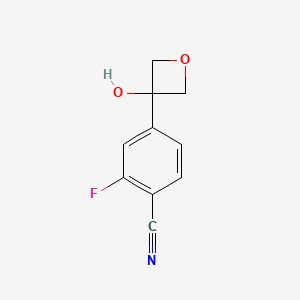
2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile is an organic compound that features a benzene ring substituted with a fluoro group, a hydroxy-oxetanyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile typically involves the introduction of the fluoro, hydroxy-oxetanyl, and nitrile groups onto a benzene ring. One common method involves the reaction of 2-fluorobenzonitrile with an oxetane derivative under specific conditions to introduce the hydroxy-oxetanyl group. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, potentially involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 2-Fluoro-4-(3-oxetanyl)benzonitrile.
Reduction: Formation of 2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile exerts its effects depends on its interactions with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxy-oxetanyl group can participate in hydrogen bonding and other interactions. The nitrile group can also play a role in the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(hydroxymethyl)benzonitrile: Similar structure but with a hydroxymethyl group instead of a hydroxy-oxetanyl group.
2-Fluoro-4-hydroxybenzonitrile: Lacks the oxetanyl group and has a hydroxy group directly attached to the benzene ring.
Uniqueness
2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile is unique due to the presence of the hydroxy-oxetanyl group, which can impart distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C10H8FNO2 |
|---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
2-fluoro-4-(3-hydroxyoxetan-3-yl)benzonitrile |
InChI |
InChI=1S/C10H8FNO2/c11-9-3-8(2-1-7(9)4-12)10(13)5-14-6-10/h1-3,13H,5-6H2 |
InChI Key |
HUCDQAPNOBIEDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=CC(=C(C=C2)C#N)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-(4-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13896848.png)
![2-[1-[3-(Dibenzylamino)phenyl]propyl]-5-hydroxy-1-(2-oxo-4-phenyl-1,3-oxazolidin-3-yl)-5-(2-phenylethyl)oct-6-yne-1,3-dione](/img/structure/B13896850.png)

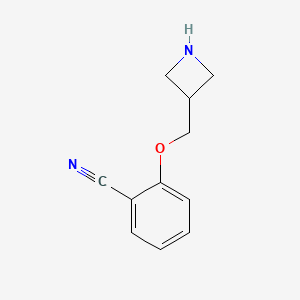

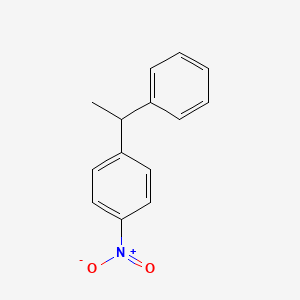
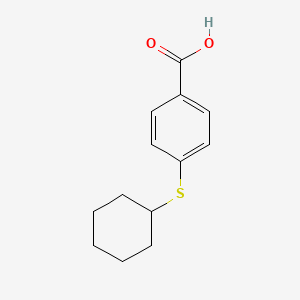
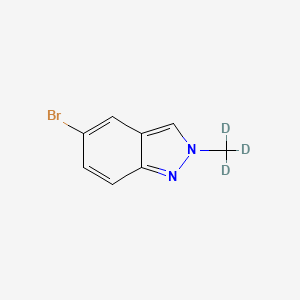
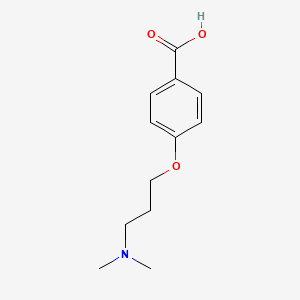
![(Z)-2-[5-Methoxy-2-methyl-1-(3,4,5-trimethoxybenzylidene)-3-indenyl]acetic Acid](/img/structure/B13896914.png)
![[4,4'-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13896915.png)
![N-[[4-(dimethylamino)benzylidene]amino]quinoline-3-carboxamide](/img/structure/B13896921.png)
